molecular formula C14H26N2O4 B2523687 (1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride CAS No. 87360-22-3

(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride

Cat. No.: B2523687
CAS No.: 87360-22-3
M. Wt: 286.372
InChI Key: LLJRGTNGUPZWHN-JUKSSJACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C8H16ClNO2 and a molecular weight of 193.67 g/mol . This compound has diverse applications, such as drug synthesis and organic chemistry studies, thanks to its unique structural properties and reactivity.


Molecular Structure Analysis

The IUPAC name for this compound is "methyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride" . The InChI representation is “InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1” and the Canonical SMILES representation is "COC(=O)[C@@H]1CCCC@@HN.Cl" .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 193.67 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 193.0869564 g/mol . The topological polar surface area of the compound is 52.3 Ų .

Scientific Research Applications

Cyclohexane Derivatives in Research

Cyclohexane derivatives, including amino acids and esters, are of significant interest in various fields of scientific research due to their diverse chemical properties and potential applications. These compounds are studied in the context of organic synthesis, medicinal chemistry, and material science. For example, cyclohexane-based compounds have been explored for their role in:

  • Chemical Synthesis : Cyclohexane derivatives are crucial intermediates in the synthesis of complex organic molecules. They are used to construct cyclic structures that are prevalent in natural products and active pharmaceutical ingredients (Goffin & Eisenhauer, 2002).

  • Drug Development : Specific cyclohexane derivatives have been evaluated for their pharmacological properties, including as inhibitors or activators of certain biological pathways. For example, compounds like FTY720 have shown potential in cancer therapy by interacting with sphingosine-1-phosphate receptors (Zhang et al., 2013).

  • Material Science : Cyclohexane structures are also components of materials with special properties, including polymers and nanomaterials. Their chemical flexibility allows for the design of materials with specific characteristics, such as biodegradability or mechanical strength (Karayannidis & Achilias, 2007).

Properties

IUPAC Name

methyl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFXENVWECZJBF-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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